molecular formula C52H88N2O39 B1598852 Difucosyllacto-N-hexaose I CAS No. 64309-01-9

Difucosyllacto-N-hexaose I

Cat. No. B1598852
CAS RN: 64309-01-9
M. Wt: 1365.2 g/mol
InChI Key: BCUMESVDMXHZRL-UHFFFAOYSA-N
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Description

Difucosyllacto-N-hexaose (a) is a di-fucosylated, non-sialylated Galβ1-3GlcNAc core (type 1 core) human milk oligosaccharide . The reducing terminus of the product is derivatized with fluorescent dye .


Synthesis Analysis

Human milk oligosaccharides (HMOS), including Difucosyllacto-N-hexaose, are synthesized in the Golgi apparatus of lactocytes . Once lactose is synthesized, glycosyltransferases gradually catalyze the linkage of different monosaccharides to its structure . More than 1000 different compounds are thought to be produced via that pathway .


Molecular Structure Analysis

The molecular formula of Difucosyllacto-N-hexaose I is C52H88N2O39 . Its average mass is 1365.245 Da and its monoisotopic mass is 1364.496460 Da . The compound contains a total of 137 bonds, including 72 non-H bonds, 2 multiple bonds, 19 rotatable bonds, 2 double bonds, 5 six-membered rings, 1 secondary amide, 1 aldehyde, 17 hydroxyl groups, 4 primary alcohols, 13 secondary alcohols, and 10 ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of Difucosyllacto-N-hexaose I include a density of 1.8±0.1 g/cm3, a boiling point of 1549.4±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 269.7±6.0 kJ/mol and its flash point is 890.9±34.3 °C . It has a molar refractivity of 293.0±0.4 cm3 .

Scientific Research Applications

1. Oligosaccharides in Human Milk

Difucosyllacto-N-hexaose I is identified as a significant component in human milk. A study highlights its presence in the milk of secretors, noting its absence in non-secretor women. This oligosaccharide is part of a group of sugars with lacto-N-hexaose core structures, elucidated through glycosidase digestion and methylation analysis (Yamashita, Tachibana, & Kobata, 1977).

2. Structural Analysis through Collision-Induced Dissociation

The structural analysis of difucosyllacto-N-hexaose I has been facilitated by collision-induced dissociation (CID) techniques. This method, performed in a Fourier transform mass spectrometer, has allowed for the calculation of relative dissociation thresholds, providing insights into the molecular structure of this oligosaccharide (Penn, Cancilla, & Lebrilla, 1996).

3. Synthesis in Relation to Tumor-Associated Antigens

Difucosyllacto-N-hexaose I has been synthesized as part of a study exploring its association with tumor-related antigens. The synthesis involved the use of thioglycoside mono- and disaccharide blocks, leading to the production of oligosaccharides that are found in small quantities in human milk and identified as tumor-associated antigens (Nilsson, Lönn, & Norberg, 1991).

Safety And Hazards

Difucosyllacto-N-hexaose I is intended for use as a standard in qualitative and semi-quantitative analytical procedures . It is not classified according to the CLP regulation . No special measures are required for handling this compound .

properties

IUPAC Name

N-[2-[2-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H88N2O39/c1-12-25(66)31(72)34(75)48(80-12)88-40-21(10-60)85-47(24(54-15(4)63)43(40)91-50-36(77)33(74)28(69)18(7-57)82-50)93-45-30(71)20(9-59)84-52(38(45)79)89-41-22(11-61)86-46(23(53-14(3)62)42(41)90-49-35(76)32(73)26(67)13(2)81-49)92-44-29(70)19(8-58)83-51(37(44)78)87-39(17(65)6-56)27(68)16(64)5-55/h5,12-13,16-52,56-61,64-79H,6-11H2,1-4H3,(H,53,62)(H,54,63)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUMESVDMXHZRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5OC6C(C(C(C(O6)C)O)O)O)NC(=O)C)OC7C(C(OC(C7O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H88N2O39
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Difucosyllacto-N-hexaose I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005823
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Difucosyllacto-N-hexaose I

CAS RN

482638-98-2
Record name Difucosyllacto-N-hexaose I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005823
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
13
Citations
K Yamashita, Y Tachibana, A Kobata - Archives of biochemistry and …, 1977 - Elsevier
… is responsible for the formation of blood group A determinant, can transfer N-acetylgalactosamine from UDP-GalNAc to both fucosyllacto-N-hexaose I and difucosyllacto-N-hexaose I, …
Number of citations: 50 www.sciencedirect.com
A Kobata, K Yamashita, Y Tachibana - Methods in Enzymology, 1978 - Elsevier
The second characteristic of the column is useful for the effective separation of lacto-N-hexaose and lacto-N-neohexaose from lacto-N-difucohexaoses I and II, and also of monofucosyl …
Number of citations: 68 www.sciencedirect.com
SG Penn, MT Cancilla, CB Lebrilla - Analytical chemistry, 1996 - ACS Publications
Collision-induced dissociation (CID) is used in an external source Fourier transform mass spectrometer (FTMS) equipped with matrix-assisted laser desorption/ionization (MALDI) to …
Number of citations: 113 pubs.acs.org
GV Coppa, P Pierani, L Zampini, S Bruni… - Bioactive components of …, 2001 - Springer
Human milk contains a large amount of oligosaccharides, which represent its third largest solute. Nevertheless, both the metabolism and the role of these substances are still largely …
Number of citations: 118 link.springer.com
F Guzmán-Rodríguez, S Alatorre-Santamaría… - Handbook of Food …, 2023 - Springer
Human milk oligosaccharides (HMOS) are the third most abundant solid fraction in breast milk, and that exerts various health benefits to infants. Biosynthesis of lactose and different …
Number of citations: 2 link.springer.com
KR Phipps, N Baldwin, B Lynch, J Flaxmer… - Food and Chemical …, 2018 - Elsevier
… are 2′-fucosyllactose (2′-FL), difucosyllactose (DFL) − also known as lactodifucotetraose (LDFT) − lacto-N-fucopentaose I, lacto-N-difucohexaose I and difucosyllacto-N-hexaose I. In …
Number of citations: 24 www.sciencedirect.com
C Thum, CR Wall, GA Weiss, W Wang, IMY Szeto… - Nutrients, 2021 - mdpi.com
Human milk oligosaccharides (HMOs) are important functional biomolecules in human breast milk. Understanding the factors influencing differences in HMO composition and changes …
Number of citations: 42 www.mdpi.com
C Hundshammer, O Minge - Nutrients, 2020 - mdpi.com
Human milk oligosaccharides (HMOs) are structurally versatile sugar molecules constituting the third major group of soluble components in human breast milk. Based on the …
Number of citations: 17 www.mdpi.com
D Beccati, JFG Vliegenthart… - Investigations of prebiotics … - dspace.library.uu.nl
… ): lactose, lacto-N-difucohexaose (LNDFH II), trifucosyllacto-N-hexaose (TFLNH), difucosyllacto-N-hexaose b (DFLNH b), difucosyllacto-N-hexaose (DFLNH), difucosyllacto-N-hexaose …
Number of citations: 0 dspace.library.uu.nl
GV Coppa, L Zampini, T Galeazzi, B Facinelli… - Pediatric …, 2006 - nature.com
Breast-fed children, compared with the bottle-fed ones, have a lower incidence of acute gastroenteritis due to the presence of several antiinfective factors in human milk. The aim of this …
Number of citations: 356 www.nature.com

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